molecular formula C16H13N5O3 B2917282 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1428380-71-5

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2917282
CAS RN: 1428380-71-5
M. Wt: 323.312
InChI Key: NLHISJVMKSSPBA-UHFFFAOYSA-N
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Description

“N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a chemical compound that has been studied in the context of anti-tubercular activity .

Scientific Research Applications

Synthesis and Biological Activity

A novel series of pyrazolopyrimidines have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These derivatives, characterized by their unique structural framework, demonstrated significant cytotoxic activity against cancer cell lines HCT-116 and MCF-7, as well as inhibitory activity against the 5-lipoxygenase enzyme, indicating a promising avenue for therapeutic application in cancer treatment and inflammation management (Rahmouni et al., 2016).

Antiviral Potentials

Research into thienopyrimidine derivatives, structurally related to pyrazolopyrimidines, has shown activity against the SARS-CoV 3C-like protease, suggesting potential antiviral applications. This indicates that modifications of the pyrazolopyrimidine core could yield compounds with significant antiviral activities, potentially offering new therapeutic options for viral infections (El-All et al., 2016).

Antimicrobial and Antitumor Activities

The synthesis of various pyrazolopyrimidine derivatives has led to compounds with notable in vitro antimicrobial and antitumor activities. This includes the development of novel compounds that exhibit moderate antitumor activity against leukemia cell lines and significant activity against measles virus, demonstrating the versatile therapeutic potential of this chemical class (Petrie et al., 1985).

Heterocyclic Compound Synthesis

The synthesis of heterocycles combining tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties has been explored. These compounds, through innovative synthetic methods, offer a new perspective on the design of molecules with potential biological activities, highlighting the adaptability and functional diversity of the pyrazolopyrimidine scaffold (Vasylyev et al., 1999).

properties

IUPAC Name

N-(6-pyrazol-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(13-9-23-11-4-1-2-5-12(11)24-13)20-14-8-15(18-10-17-14)21-7-3-6-19-21/h1-8,10,13H,9H2,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHISJVMKSSPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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